![molecular formula C8H5N3 B1395944 イミダゾ[1,2-a]ピリジン-7-カルボニトリル CAS No. 952566-04-0](/img/structure/B1395944.png)

イミダゾ[1,2-a]ピリジン-7-カルボニトリル

概要

説明

Imidazo[1,2-a]pyridine-7-carbonitrile is a type of heterocyclic compound . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学的研究の応用

抗癌活性

イミダゾ[1,2-a]ピリジン誘導体は合成されており、その抗癌活性は研究されている . 合成された化合物は、4種類の癌細胞(Hep-2、HepG2、MCF-7、A375)および正常なVero細胞に対して評価された. 有意な抗癌活性が観察され、標準薬であるドキソルビシンと比較された .

有機合成

イミダゾ[1,2-a]ピリジンは、有機合成において汎用性の高い足場として機能する . これは、さまざまな生物活性を持つ複雑な分子構造の合成に使用されてきた .

創薬

イミダゾ[1,2-a]ピリジン誘導体は、足場の興味深い化学構造と多様な生物活性のために、絶えず開発されている . これらは、医薬品でさまざまな用途を持つ、独特の有機窒素架橋複素環式化合物である .

光電子デバイス

イミダゾ[1,5-a]ピリジンは、多数の農薬および医薬品の重要な構造成分である . 光電子デバイスなどのさまざまな技術的用途において、有望な革新を示している .

センサー

イミダゾ[1,5-a]ピリジン誘導体は、センサーの開発に使用されてきた . それらのユニークな化学構造と発光特性は、この用途に適している .

共焦点顕微鏡とイメージング

イミダゾ[1,5-a]ピリジン誘導体は、共焦点顕微鏡とイメージングの発光体として使用されてきた . それらの発光特性は、この分野で役立つ .

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridine-7-carbonitrile is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

Imidazo[1,2-a]pyridine-7-carbonitrile is a compound that has been identified to have potential therapeutic applications. The primary targets of Imidazo[1,2-a]pyridine-7-carbonitrile are believed to be the KRAS G12C proteins , and it has also been suggested to target the MARK4 protein . These proteins play significant roles in cell signaling pathways, and their dysregulation can lead to various diseases, including cancer .

Mode of Action

Imidazo[1,2-a]pyridine-7-carbonitrile interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the target proteins, disrupting their normal function and leading to changes in cellular processes . For instance, when Imidazo[1,2-a]pyridine-7-carbonitrile binds to the KRAS G12C proteins, it inhibits their activity, which can lead to the suppression of cancer cell growth .

Biochemical Pathways

By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt these pathways, potentially leading to the suppression of disease progression .

Pharmacokinetics

It is generally believed that the compound has high gi absorption and is bbb permeant . These properties suggest that Imidazo[1,2-a]pyridine-7-carbonitrile could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridine-7-carbonitrile’s action are primarily related to its inhibitory effects on its target proteins. By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt cellular processes related to cell growth and proliferation . This disruption can lead to the suppression of disease progression, making Imidazo[1,2-a]pyridine-7-carbonitrile a potential therapeutic agent for diseases like cancer .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress regulation, contributing to the elevation of reactive oxygen species (ROS) and the establishment of cellular senescence . Additionally, imidazo[1,2-a]pyridine-7-carbonitrile exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), highlighting its potential as an anti-tuberculosis agent .

Cellular Effects

Imidazo[1,2-a]pyridine-7-carbonitrile affects various types of cells and cellular processes. It has been observed to induce cell senescence and promote cell death in certain cancer cell lines . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function. For example, it has been reported to have a cytotoxic impact on HCC1937 cells, a type of breast cancer cell line, with significant cell death observed in treated cells .

Molecular Mechanism

The molecular mechanism of imidazo[1,2-a]pyridine-7-carbonitrile involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to the disruption of normal cellular function . Additionally, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells, with its effects further clarified by cellular, biochemical, and molecular docking experiments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridine-7-carbonitrile change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that imidazo[1,2-a]pyridine-7-carbonitrile maintains its inhibitory effects on bovine Babesia parasites in vitro growth up to four days after treatment . This long-lasting inhibitory effect highlights the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridine-7-carbonitrile vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi . Higher concentrations of imidazo[1,2-a]pyridine-7-carbonitrile have been associated with increased suppression of parasite growth, suggesting its potential as a combination therapy for treating infections . It is essential to consider the potential toxic or adverse effects at high doses.

Metabolic Pathways

Imidazo[1,2-a]pyridine-7-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in the regulation of oxidative stress and its interaction with enzymes involved in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridine-7-carbonitrile within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

Imidazo[1,2-a]pyridine-7-carbonitrile’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall therapeutic potential.

特性

IUPAC Name |

imidazo[1,2-a]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYOXVPZRXLLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717193 | |

| Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952566-04-0 | |

| Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

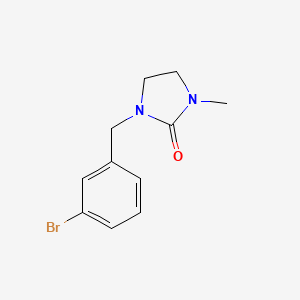

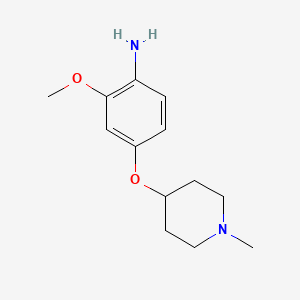

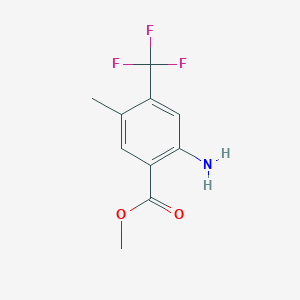

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

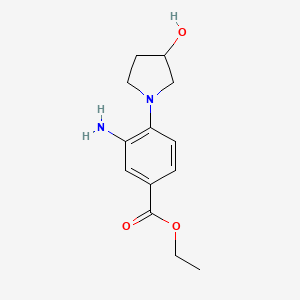

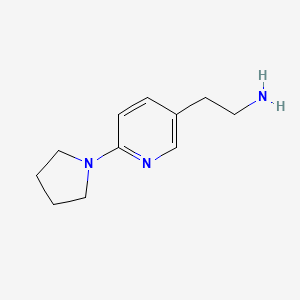

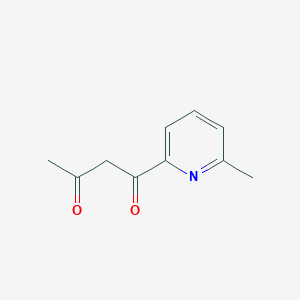

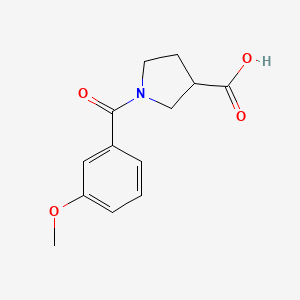

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)

![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)